molecular formula C10H14N2O2 B048925 (2-tert-Butylpyrimidin-5-yl)acetic acid CAS No. 122936-54-3

(2-tert-Butylpyrimidin-5-yl)acetic acid

Cat. No. B048925
M. Wt: 194.23 g/mol
InChI Key: OZQAMCDSVSENHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-tert-Butylpyrimidin-5-yl)acetic acid, also known as TBPYAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism Of Action

The mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and growth. (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

(2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, which can lead to the inhibition of cancer cell growth. Physiologically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of (2-tert-Butylpyrimidin-5-yl)acetic acid is its high yield and good purity, which makes it suitable for use in various lab experiments. One limitation of (2-tert-Butylpyrimidin-5-yl)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (2-tert-Butylpyrimidin-5-yl)acetic acid. One direction is the development of new materials and catalysts using (2-tert-Butylpyrimidin-5-yl)acetic acid as a ligand for metal ions. Another direction is the further study of (2-tert-Butylpyrimidin-5-yl)acetic acid's antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

(2-tert-Butylpyrimidin-5-yl)acetic acid can be synthesized through a multistep process involving the reaction of tert-butylacetic acid with 2-amino-4,6-dimethylpyrimidine. The resulting product is then subjected to various purification techniques to obtain the final (2-tert-Butylpyrimidin-5-yl)acetic acid compound. This synthesis method has been optimized and improved over time, resulting in a high yield of (2-tert-Butylpyrimidin-5-yl)acetic acid with good purity.

Scientific Research Applications

(2-tert-Butylpyrimidin-5-yl)acetic acid has been studied extensively for its potential application in various fields such as drug discovery, material science, and catalysis. In drug discovery, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells. (2-tert-Butylpyrimidin-5-yl)acetic acid has also been studied for its ability to act as a ligand for metal ions, which can be used in the development of new materials and catalysts.

properties

CAS RN

122936-54-3

Product Name

(2-tert-Butylpyrimidin-5-yl)acetic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

OZQAMCDSVSENHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C(C=N1)CC(=O)O

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CC(=O)O

synonyms

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI)

Origin of Product

United States

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